molecular formula C13H22Cl2N2O B13498942 (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13498942
M. Wt: 293.23 g/mol
InChI Key: AJMYKZOVDPECQQ-LTCKWSDVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with (S)-pyrrolidine-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered ring with one nitrogen atom.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    3-iodopyrrole: A halogenated derivative of pyrrole.

Uniqueness

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15;;/h3-6,12H,2,7-10,14H2,1H3;2*1H/t12-;;/m0../s1

InChI Key

AJMYKZOVDPECQQ-LTCKWSDVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl

Origin of Product

United States

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